molecular formula C10H10N2S2 B361151 2-Benzylsulfanyl-5-methyl-1,3,4-thiadiazole CAS No. 42755-32-8

2-Benzylsulfanyl-5-methyl-1,3,4-thiadiazole

Cat. No.: B361151
CAS No.: 42755-32-8
M. Wt: 222.3g/mol
InChI Key: DTDSLINPWQLVJT-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C10H10N2S2 and its molecular weight is 222.3g/mol. The purity is usually 95%.
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Properties

CAS No.

42755-32-8

Molecular Formula

C10H10N2S2

Molecular Weight

222.3g/mol

IUPAC Name

2-benzylsulfanyl-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C10H10N2S2/c1-8-11-12-10(14-8)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

DTDSLINPWQLVJT-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SCC2=CC=CC=C2

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

15 ml (72 mmoles) of hexamethyldisilazane were added to a refluxing mixture of 9.9 g (75 mmoles) of 5-mercapto-2-methyl-1,3,4-thiadiazole, 27 mg (0.15 mmole) of saccharin, 50 ml of acetonitrile and 20 ml of hexamethylphosphoric triamide and after refluxing for 4.5 hours, the calculated amount of ammonia had been evolved. Refluxing was continued for 30 minutes and the mixture containing 5-trimethylsilylthio-2-methyl-1,3,4-thiadiazole was cooled to room temperature and 9.9 ml (80 mmoles) of benzyl bromide were added thereto which raised the temperature to about 50° C. All starting material was consumed within 5 minutes. The acetonitrile was removed by evaporation and 100 ml of ethyl acetate were added to the residue. The solution was poured into 250 ml of water and the aqueous layer was extracted three times with 30 ml of ethyl acetate. The combined organic extracts were washed with a 10% sodium chloride solution, dried, filtered and evaporated to dryness. The solid residue was washed with hexane containing some diethyl ether to obtain 15.91 g (96.4% yield) of 5-benzylthio-2-methyl-1,3,4-thiadiazole melting at 60°-63° C. Crystallization from a mixture of ethyl acetate and petroleum ether (boiling range 40°-60° C.) provided 14.27 g of the pure substance melting at 62.5°-63.5° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.9 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2.0 mg (0.004 mmoles) of di-4-nitrophenyl N-(4-toluenesulfonyl)phosphoramidate were added to a solution of 264 mg (2 mmoles) of 5-mercapto-2-methyl-1,3,4-thiadiazole in 5 ml of toluene and 1.06 ml (6.1 mmoles) of hexamethylphosphoric triamide and then while refluxing, 0.50 ml (2.4 mmoles) of hexamethyldisilazane were added. After refluxing for 1.5 hours, the solution was evaporated to dryness and the residue was dissolved in 4 ml of acetonitrile. 0.28 (2.3 mmoles) of benzyl bromide were added to the solution and it was established that the conversion was complete after stirring for 10 minutes. HPLC analysis of the reaction mixture indicated a quantitative yield of 5-benzylthio-2-methyl-1,3,4-thiadiazole.
[Compound]
Name
di-4-nitrophenyl N-(4-toluenesulfonyl)phosphoramidate
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
0.28
Quantity
2.3 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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